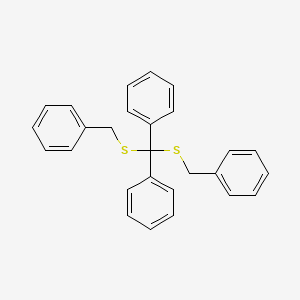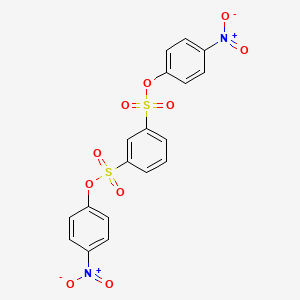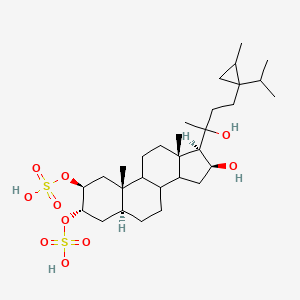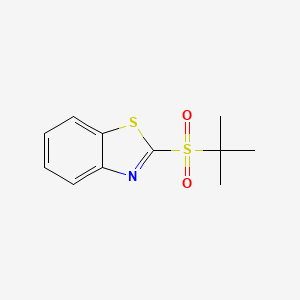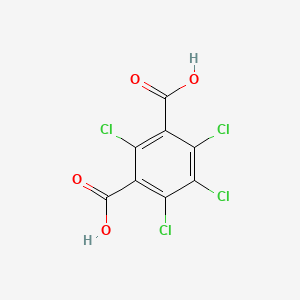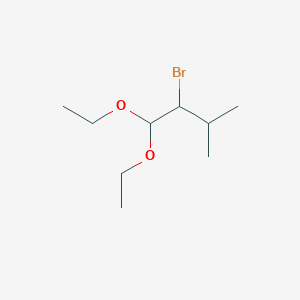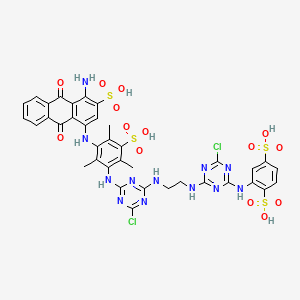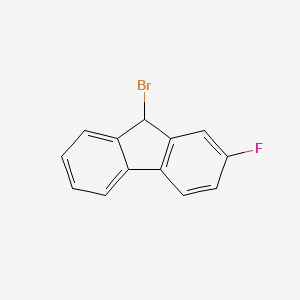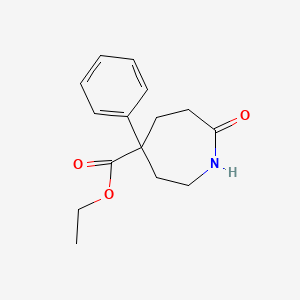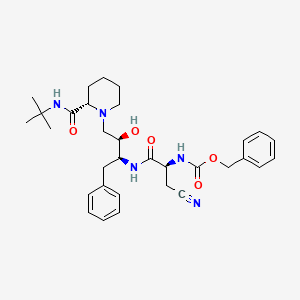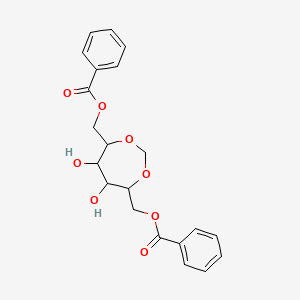
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate is a complex organic compound characterized by its unique structure, which includes a dioxepane ring and benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid with an appropriate alcohol derivative, followed by the formation of the dioxepane ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and purification systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the aromatic ring or ester group to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry, sharing some structural similarities with the benzoate ester.
Uniqueness
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate stands out due to its dioxepane ring structure, which imparts unique chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications compared to simpler compounds like allylamine and 2-hydroxy-2-methylpropiophenone.
Properties
CAS No. |
74628-94-7 |
|---|---|
Molecular Formula |
C21H22O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[7-(benzoyloxymethyl)-5,6-dihydroxy-1,3-dioxepan-4-yl]methyl benzoate |
InChI |
InChI=1S/C21H22O8/c22-18-16(11-26-20(24)14-7-3-1-4-8-14)28-13-29-17(19(18)23)12-27-21(25)15-9-5-2-6-10-15/h1-10,16-19,22-23H,11-13H2 |
InChI Key |
SYMKKOZGTPZQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


